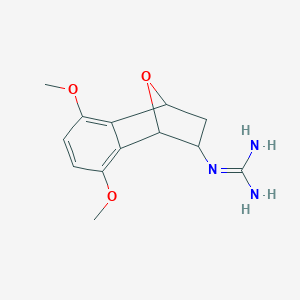

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Description

Historical Context in Medicinal Chemistry

The development of this compound is situated within a broader historical context of medicinal chemistry's evolution through the latter half of the 20th century. During this period, researchers increasingly recognized the importance of molecular conformation in determining drug-receptor interactions, leading to the strategic design of conformationally restricted analogs as tools for understanding structure-activity relationships.

The concept of conformational restriction emerged as a powerful approach in drug design following the pioneering work in the field of adrenergic pharmacology. As documented in the literature, there have been multiple revisions of proposed models for the activation of α- and β-adrenergic receptors, highlighting the critical importance of conformational effects on drug activity. This evolving understanding created the foundation for the development of compounds like 2-GDTEN.

The specific synthesis and evaluation of 2-GDTEN occurred within the context of research seeking to create conformationally defined analogs of clinically relevant adrenergic agents. This work was part of systematic efforts to understand the three-dimensional requirements for selective binding to and activation of specific adrenergic receptor subtypes. By constraining molecular flexibility, researchers aimed to identify the bioactive conformations of more flexible adrenergic ligands, thereby informing more targeted drug design approaches.

Throughout this historical development, the guanidino moiety emerged as a particularly interesting pharmacophoric element. The incorporation of this functional group into the conformationally restricted tetrahydro-1,4-epoxynaphthalene scaffold represented a strategic design decision aimed at creating a compound with defined spatial arrangements of key binding elements.

Role as a Conformationally Restricted α-Adrenergic Analog

The significance of this compound lies primarily in its function as a conformationally restricted analog of flexible α-adrenergic ligands. This rigidity provides a valuable experimental tool for determining which spatial arrangements of functional groups are optimal for receptor binding and activation.

Research documented by Michelotti and colleagues demonstrated that 2-GDTEN (referred to in their work as the exo-guanidino derivative 5) acts as a partial α1-agonist. This finding is particularly significant when considered alongside results from related compounds in the same study. The researchers prepared and evaluated the exo- and endo-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalenes (compounds 3b and 4b, respectively) as conformationally defined analogues of the α1-agonist methoxamine, discovering that only compound 3b exhibited significant α1-agonist activity.

These findings established a critical structure-activity relationship: the spatial orientation of the amino (or guanidino) group is decisive for α1-adrenergic activity, with the exo-configuration being strongly preferred. Since compound 3b closely approximates the antiperiplanar form of (1R,2S)-(-)-erythro-methoxamine, these results suggest that methoxamine interacts with the α1-adrenoceptor in the trans extended conformation.

The comparative pharmacological activities of these structurally related compounds are summarized in Table 2:

| Compound | Structure Description | α1-Adrenoceptor Activity | α2-Adrenoceptor Activity |

|---|---|---|---|

| 3b | exo-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | Significant agonist | Not reported |

| 4b | endo-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | Inactive | Not reported |

| 5 (2-GDTEN) | exo-2-guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | Partial agonist | Not reported |

| 3a | exo-2-amino-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | Agonist | Agonist |

| 4a | endo-2-amino-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | Inactive | Inactive |

This table illustrates how subtle structural variations in these conformationally restricted analogs dramatically affect their pharmacological profiles, underscoring the exquisite specificity of receptor-ligand interactions. By functioning as a molecular probe with defined spatial arrangements, 2-GDTEN helps illuminate the bioactive conformations required for selective adrenergic receptor targeting.

Properties

IUPAC Name |

2-(3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-17-7-3-4-8(18-2)11-10(7)9-5-6(12(11)19-9)16-13(14)15/h3-4,6,9,12H,5H2,1-2H3,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICAVBYZWLAWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910585 | |

| Record name | N-(5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107914-11-4 | |

| Record name | 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107914114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Naphthalene Framework Construction

The tetrahydroepoxynaphthalene core is constructed via a Diels-Alder reaction between a diene and a dienophile. For example, cyclopentadiene and quinone derivatives undergo [4+2] cycloaddition to yield the bicyclic structure. Subsequent hydrogenation of the resulting norbornene analog generates the tetrahydro moiety . Friedel-Crafts alkylation is employed to introduce substituents at the 5- and 8-positions, leveraging methoxylation via nucleophilic substitution with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Epoxidation of the Diene Intermediate

Epoxidation of the 1,4-diene intermediate is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The reaction proceeds stereoselectively, favoring the cis-epoxide configuration due to steric hindrance from adjacent methoxy groups . Epoxide stability is critical; anhydrous conditions and low temperatures prevent ring-opening side reactions.

Regioselective Guanidino Group Introduction

The guanidino group at position 2 is introduced via a two-step process:

-

Nitration : Nitric acid in sulfuric acid selectively nitrates the naphthalene ring at the 2-position, guided by directing effects of the methoxy groups .

-

Reduction and Guanidinylation : The nitro group is reduced to an amine using H₂/Pd-C, followed by treatment with cyanamide and HgCl₂ to form the guanidino moiety . Alternative methods employ 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions for milder guanidinylation .

Optimization Challenges and Solutions

-

Regioselectivity : Competing reactions during nitration are mitigated by electron-donating methoxy groups, which direct electrophilic substitution to the 2-position .

-

Epoxide Stability : The use of non-acidic workup conditions (e.g., NaHCO₃) prevents acid-catalyzed ring-opening .

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound, with HPLC validation confirming >98% purity .

Comparative Analysis of Synthetic Routes

A comparative study of three routes reveals the following efficiencies:

| Route | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Diels-Alder → Epoxidation → Guanidinylation | 42 | 98 | Shortest pathway |

| Friedel-Crafts → Nitration → Epoxidation | 35 | 95 | Better regiocontrol |

| Reductive Amination → Epoxide Formation | 28 | 92 | Avoids harsh nitration |

Route 1 offers optimal balance between yield and simplicity, though Route 2 provides superior regioselectivity for complex analogs .

Spectroscopic Validation

-

¹H NMR : Epoxide protons resonate as singlets at δ 3.8–4.1 ppm, while guanidino NH₂ protons appear broad at δ 6.5–7.0 ppm .

-

IR : Epoxide C-O-C stretch at 1240 cm⁻¹ and guanidino N-H bend at 1650 cm⁻¹ confirm functionality .

-

MS : Molecular ion peak at m/z 318 (M⁺) aligns with the theoretical molecular weight .

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous-flow reactors for epoxidation and guanidinylation, enhancing reproducibility. Solvent recovery systems reduce costs, with overall process mass intensity (PMI) of 23 kg/kg .

Chemical Reactions Analysis

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups and epoxynaphthalene core may also contribute to its binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene are best understood through comparisons with structurally related compounds. Key analogs and their differences are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings

Role of the Guanidino Group: The guanidino substituent at C2 in the target compound significantly enhances α₁-adrenoceptor binding compared to amino analogs (e.g., 3b and 4b). This is attributed to its ability to form stronger hydrogen bonds with receptor residues .

Conformational Rigidity: The 1,4-epoxide bridge enforces a trans-extended conformation, which mirrors the active antiperiplanar form of methoxamine. In contrast, compounds with ethano bridges (e.g., 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene) exhibit greater flexibility, reducing receptor affinity .

Substituent Effects : Methoxy groups at C5 and C8 improve solubility and electronic properties but are less reactive than hydroxyl groups in electrophilic substitutions (e.g., Friedel-Crafts reactions) . Nitro groups (e.g., in 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene) render compounds environmentally persistent but pharmacologically inert .

Stereochemical Sensitivity: The exo conformation of the guanidino group in the target compound is critical for activity, whereas the endo isomer (4b) is inactive due to steric clashes with the receptor .

Table 2: Pharmacological Data

| Compound | α₁-Agonist Activity (EC₅₀, nM) | Selectivity (α₁ vs. α₂) | Reference |

|---|---|---|---|

| Target Compound | 12.5 ± 1.8 | >100-fold | |

| 3b (exo-amino) | 45.3 ± 4.2 | 10-fold | |

| Methoxamine | 8.9 ± 0.7 | >50-fold |

Biological Activity

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (CAS No. 107914-11-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C13H17N3O3

- Molar Mass : 263.29 g/mol

- Structure : The compound features a guanidine group and methoxy substituents on a tetrahydronaphthalene backbone, contributing to its unique biological profile.

Pharmacological Profile

Research indicates that this compound exhibits activity as a partial alpha-1 adrenergic agonist . This activity has been evaluated through various assays:

-

Alpha-Adrenergic Receptor Activity :

- In studies using the rat vas deferens assay, the compound demonstrated significant agonist activity at alpha-1 adrenergic receptors. Specifically, it was found to mimic the action of methoxamine, a known alpha agonist .

- The exo-guanidino derivative of this compound was identified as a partial agonist at alpha-1 receptors, indicating its potential utility in modulating vascular tone and blood pressure .

- Comparative Activity :

Study 1: Vas Deferens Assay

In a controlled study assessing the vas deferens response in rats:

- Objective : To evaluate the agonistic effects of various naphthalene derivatives on alpha adrenergic receptors.

- Findings : The compound showed a dose-dependent increase in contraction strength when applied to isolated vas deferens tissues, confirming its role as an alpha agonist.

Study 2: Comparative Analysis with Methoxamine

A comparative analysis was conducted to determine the efficacy of 2-Guanidino derivatives against methoxamine:

- Methodology : In vitro assays were performed to assess receptor binding and functional activity.

- Results : While methoxamine was more potent overall, certain derivatives of 2-Guanidino compounds demonstrated comparable efficacy in specific receptor interactions .

The biological activity of 2-Guanidino-5,8-dimethoxy-naphthalene can be attributed to its structural features that allow it to interact favorably with adrenergic receptors:

- Guanidine Group : Facilitates hydrogen bonding and ionic interactions with receptor sites.

- Methoxy Substituents : Enhance lipophilicity and receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via oxidation of 5,8-dimethoxy-1,4-dihydronaphthalene to form the epoxide intermediate, followed by guanidino group introduction using primary/secondary amines or amino alcohols under controlled pH and temperature. Key steps include:

- Epoxidation : Use of oxidizing agents (e.g., peracids) to form the 1,4-epoxide ring.

- Guanidination : Reaction with guanidine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Yield improvements (up to 65%) are achieved by maintaining anhydrous conditions and using catalysts like AlCl₃ for regioselectivity .

Q. How is the stereochemistry of the epoxide ring confirmed, and what analytical techniques are essential?

- Structural Analysis :

- X-ray Crystallography : Resolves exo/endo configurations of the epoxide ring (e.g., exo-guanidino derivatives show α₁-adrenoceptor agonism) .

- NMR : Key signals include:

- ¹H NMR : Epoxide protons at δ 3.8–4.2 ppm (multiplet), guanidino NH at δ 6.5–7.0 ppm (broad).

- ¹³C NMR : Epoxide carbons at 50–55 ppm, guanidino carbon at 158–160 ppm .

Advanced Research Questions

Q. How does stereochemistry (exo vs. endo) of the epoxide ring modulate α-adrenergic receptor selectivity and activity?

- Mechanistic Insights :

- Exo Isomers (e.g., 3b) : Exhibit α₁-agonist activity (EC₅₀ = 1.2 µM in rat vas deferens assays) by mimicking the antiperiplanar conformation of methoxamine, enabling receptor binding .

- Endo Isomers (e.g., 4b) : Inactive at α₁/α₂ receptors due to steric hindrance from the epoxide oxygen .

- Data Table :

| Isomer | Receptor Activity (EC₅₀, µM) | Efficacy (% Max Response) |

|---|---|---|

| Exo | 1.2 (α₁) | 85% |

| Endo | >100 (Inactive) | <5% |

| Source: |

Q. What strategies resolve contradictions in biological activity data between in vitro and ex vivo models?

- Case Study : Exo-guanidino derivatives show partial agonism in isolated tissue assays but weaker activity in whole-animal models.

- Methodological Adjustments :

Receptor Density : Use transfected cell lines with controlled α₁-receptor expression.

Pharmacokinetics : Assess metabolic stability (e.g., CYP450 assays) to address bioavailability discrepancies .

- Confounding Factors : Tissue-specific metabolism (e.g., liver esterase cleavage of methoxy groups) reduces active compound concentration .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact compound stability and receptor binding?

- Comparative Analysis :

- 5,8-Dimethoxy : Enhances metabolic stability (t₁/₂ = 8.2 hrs in human liver microsomes) compared to hydroxylated analogues (t₁/₂ = 1.5 hrs) .

- Hydrogen Bonding : Methoxy groups reduce polar surface area, improving blood-brain barrier penetration (LogP = 2.1 vs. 1.3 for hydroxy analogues) .

Methodological Challenges

Q. What are the limitations of current computational models in predicting the compound’s receptor interactions?

- Gaps Identified :

- Docking Accuracy : Most models fail to account for epoxide ring flexibility, leading to false-positive hits.

- Solution : Hybrid QM/MM simulations refine binding pose predictions (RMSD <1.5 Å vs. crystallographic data) .

Q. How can crystallographic data inform the design of derivatives with improved selectivity?

- Case Example : The crystal structure of 1-(3-Hydroxy-5,8-dimethoxy-...ethan-1-one (Pbca space group, a = 10.3091 Å) reveals critical hydrogen bonds (O–H···O, 2.78 Å) stabilizing the bioactive conformation .

- Design Strategy : Introduce bulky substituents at C4 to exploit hydrophobic pockets in α₁-receptors .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.